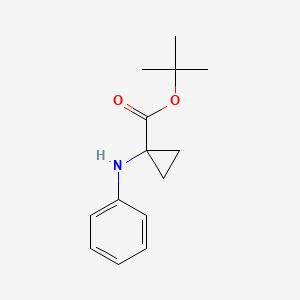

![molecular formula C10H9ClF3N3O B2745033 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide CAS No. 338965-00-7](/img/structure/B2745033.png)

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylprop-2-enehydrazide” is a chemical compound. It is related to the class of compounds known as trifluoromethylpyridines . Trifluoromethylpyridines are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the use of protocols reported for similar compounds in the literature . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The exact structure would depend on the specific positions of these groups on the pyridine ring .科学的研究の応用

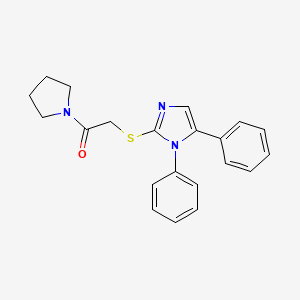

Pyrrolidines Synthesis

Pyrrolidines, significant in medicinal and industrial applications, can be synthesized through [3+2] cycloaddition involving compounds similar to N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide. This process, explored in the study by Żmigrodzka et al. (2022), demonstrates the potential of such reactions under mild conditions, leading to pyrrolidine derivatives potentially useful in medicine and industry, such as dyes or agrochemicals (Żmigrodzka et al., 2022).

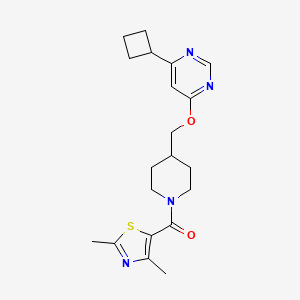

Synthesis of Pyridine Derivatives

The compound can serve as a building block for synthesizing pyridine derivatives with potential antitumor and antimicrobial activities, as described by Riyadh (2011). These derivatives, obtained through reactions with active methylene compounds, exhibit significant biological activities, emphasizing the versatility of pyridine-based compounds in pharmaceutical research (Riyadh, 2011).

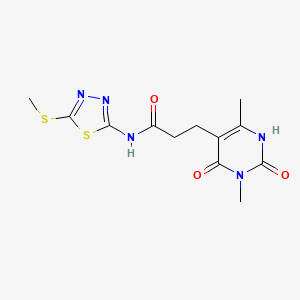

Antibacterial and Anticancer Properties

This compound and its derivatives can be investigated for their antibacterial and anticancer properties. Bondock and Gieman (2015) explored the synthesis of 2-chloro-3-hetarylquinolines, demonstrating significant activity against various bacterial strains and tumor cell lines. Such studies highlight the potential of pyridine-based compounds in developing new antibacterial and anticancer agents (Bondock & Gieman, 2015).

Thermodynamic and Transport Properties

In the realm of physical chemistry, the thermodynamic and transport properties of pyridinium-based ionic liquids, which are structurally related to the compound , have been studied. Cadena et al. (2006) used molecular dynamics and experimental approaches to analyze these properties, contributing to a deeper understanding of such compounds in various applications, including industrial processes and material science (Cadena et al., 2006).

Hydroboration of Pyridines

The hydroboration of pyridines, a chemical process involving compounds similar to this compound, has been researched for its regio- and chemoselectivity. Rao et al. (2018) demonstrated efficient catalysis under ambient conditions, contributing to synthetic chemistry's understanding and potential applications in organic synthesis and material science (Rao et al., 2018).

将来の方向性

作用機序

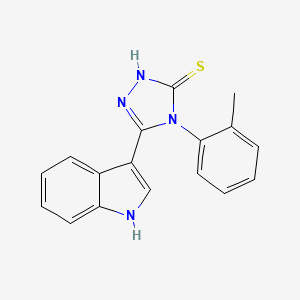

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

It is hypothesized that the compound may interact with its targets, possibly PPTases, leading to inhibition of these enzymes . This inhibition could disrupt essential biochemical processes within the bacterial cell, leading to a halt in bacterial growth .

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with the function of PPTases. PPTases are involved in a post-translational modification process that is crucial for bacterial cell viability and virulence . By inhibiting PPTases, the compound could disrupt these pathways, leading to a decrease in bacterial proliferation .

Result of Action

The result of the compound’s action is likely to be a decrease in bacterial growth due to the inhibition of PPTases . This could lead to a reduction in bacterial virulence and an overall decrease in the viability of bacterial cells .

特性

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O/c1-3-8(18)16-17(2)9-7(11)4-6(5-15-9)10(12,13)14/h3-5H,1H2,2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIKQVXPIGLXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)

![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)

![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)

![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)